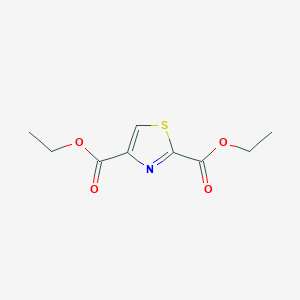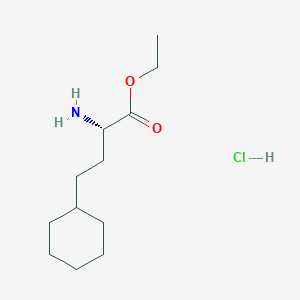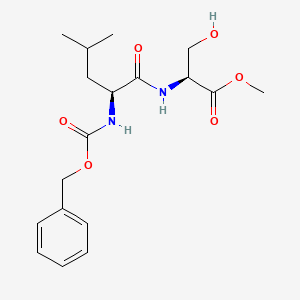![molecular formula C9H9NO5 B3265198 1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol CAS No. 40288-64-0](/img/structure/B3265198.png)
1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol
Übersicht
Beschreibung
The compound “1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one” is similar to the one you’re asking about . It has a molecular weight of 192.21 and is a white to yellow solid .
Synthesis Analysis
Benzo[d][1,3]dioxole compounds have been synthesized by various methods. For example, organoselenium compounds incorporating benzo[d][1,3]dioxole subunit have been synthesized . Also, benzo[d][1,3]dioxole gathered pyrazole derivatives were synthesized by the reaction of chalcones with phenyl hydrazine in the presence of absolute alcohol .Molecular Structure Analysis
The molecular structure of a similar compound, “1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane”, has been reported . The structure was characterized by elemental analysis and various spectroscopic techniques .Chemical Reactions Analysis
Benzo[d][1,3]dioxole compounds have been used in various chemical reactions. For instance, they have been used in the synthesis of organoselenium compounds and pyrazole derivatives .Physical And Chemical Properties Analysis
The physical form of a similar compound, “1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one”, is a white to yellow solid .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Research has elucidated the importance of compounds like 1,2-oxazines and 1,2-benzoxazines, which can be synthesized through processes involving similar structural motifs to 1-(Benzo[D][1,3]dioxol-6-yl)-2-nitroethanol. These compounds are obtained via cyclization reactions and have been studied for their electrophilic properties, serving as chiral synthons for further chemical synthesis. The reduction of 1,2-oxazines derivatives highlights the versatility of these compounds in generating a range of chemical structures for various applications (Sainsbury, 1991).
Pharmacological Significance
Compounds structurally related to this compound, such as 6H-Benzo[c]chromen-6-ones, have been recognized for their pharmacological importance. These core structures are pivotal in the synthesis of secondary metabolites and exhibit considerable pharmacological relevance. Synthetic procedures for these compounds have been reviewed, emphasizing their potential in drug discovery and development (Mazimba, 2016).
Antimicrobial and Antioxidant Potential
The antimicrobial and antioxidant capacities of related compounds have been extensively reviewed. For example, p-Cymene, a monoterpene found in over 100 plant species and known for its biological activities, including antimicrobial effects, underscores the potential of structurally related compounds for healthcare applications (Marchese et al., 2017). Additionally, the ABTS/PP decolorization assay of antioxidant capacity highlights the reaction pathways and potential of these compounds in contributing to antioxidant properties, which is essential for developing new therapeutic agents (Ilyasov et al., 2020).
Environmental and Health Implications
The environmental presence and health implications of related nitro compounds, such as 3-Nitrobenzanthrone found in diesel exhaust and urban air pollution, have been reviewed, highlighting their mutagenic and carcinogenic potential. This underscores the importance of understanding the chemical nature and reactions of compounds like this compound for assessing potential health risks (Arlt, 2005).
Wirkmechanismus
Target of Action
Similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
The induction of apoptosis suggests that it may influence pathways related to cell cycle regulation and programmed cell death .
Pharmacokinetics
Similar compounds have been reported to possess improved metabolic stability and increased oral bioavailability .
Result of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .
Safety and Hazards
While specific safety and hazard information for “1-(Benzo[D][1,3]dioxol-6-YL)-2-nitroethanol” is not available, it’s generally recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The future directions for research on benzo[d][1,3]dioxole compounds could include further exploration of their potential applications in the fields of organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, their potential as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators could be further investigated .
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-nitroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c11-7(4-10(12)13)6-1-2-8-9(3-6)15-5-14-8/h1-3,7,11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNBPTZNZMPBBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80521869 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-nitroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40288-64-0 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-nitroethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80521869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide](/img/structure/B3265122.png)


![(2S)-6-amino-2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoic Acid](/img/structure/B3265138.png)




![Methyl 3-[(4-bromophenoxy)methyl]benzoate](/img/structure/B3265161.png)

![4-Ethoxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B3265173.png)
![Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]-](/img/structure/B3265177.png)
![(2R,3S)-3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3265190.png)
